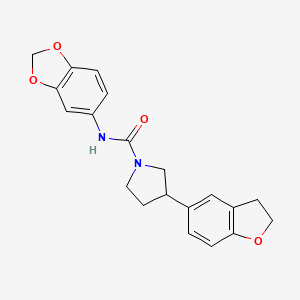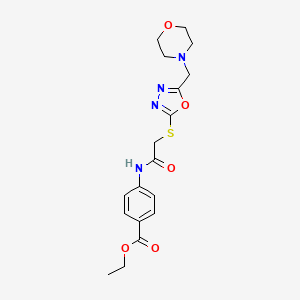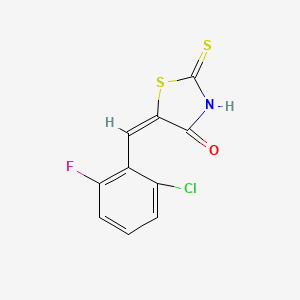![molecular formula C19H17N5O2 B2491804 N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide CAS No. 422531-78-0](/img/structure/B2491804.png)
N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, is part of a class of molecules that exhibit a wide range of biological activities. Research on similar compounds provides valuable insights into their synthesis, structural analysis, chemical properties, and potential applications in various fields.
Synthesis Analysis
Several methods for synthesizing related compounds involve multi-component reactions, providing good yields and showcasing the versatility of indole-based compounds in chemical synthesis. For example, Nassiri and Milani (2020) discuss the synthesis of novel compounds through reactions involving benzothiazole derivatives and ethyl bromocyanoacetate in acetone, highlighting the efficiency of such processes (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to the query can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. These methods confirm the structures of synthesized compounds, providing a foundation for further analysis and application (Almutairi et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of indole-based acetamides depend significantly on their functional groups and molecular structure. Compounds in this class have been studied for their potential in forming various derivatives through reactions such as amidification, which expands their utility in creating pharmacologically active agents (Menciu et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are often determined experimentally through a combination of analytical techniques and can influence the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical stability, reactivity, and potential interactions of indole-based acetamides with biological targets are central to their application in drug design and other fields. Studies have explored the antimicrobial, antifungal, and antioxidant activities of these compounds, demonstrating their significant potential as bioactive molecules (Gopi & Dhanaraju, 2020).
Wissenschaftliche Forschungsanwendungen
Antiallergic Applications
A study by Menciu et al. (1999) explored the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in the search for novel antiallergic compounds. Amidification techniques were used to achieve the synthesis of these compounds. One particular compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly potent as an antiallergic agent, showing considerable inhibitory activity in IL-4 and IL-5 production tests, and efficacy in vivo antiallergic activity evaluations (Menciu et al., 1999).
Marine Bacterium Alkaloids
The study by Gang et al. (2013) isolated indole alkaloids from the marine bacterium Pantoea agglomerans. These compounds, including N-(4-hydroxyphenethyl)-2-(1H-indol-3-yl)acetamide, were identified using chemical and spectroscopic methods. Compound 1, a new indole alkaloid, was one of the isolated substances, showcasing the potential of indole-derived compounds in marine biology research (Gang et al., 2013).
Antimicrobial Applications
Prasad (2017) conducted a study on the reaction of 4-hydroxy indole with ethyl chloroacetate, leading to the synthesis of compounds with potential antimicrobial activity. This research highlights the scope of indole derivatives, like N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide, in the development of new antimicrobial agents (Prasad, 2017).
Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) explored the synthesis and molecular docking analysis of an indole acetamide derivative for anti-inflammatory applications. This study showcases the potential of N1-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide and related compounds in the design and optimization of anti-inflammatory drugs (Al-Ostoot et al., 2020).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The indole nucleus is a key component of many biologically active compounds, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(12-24-19(26)15-6-2-4-8-17(15)22-23-24)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1-8,11,21H,9-10,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUCLSKUOWWXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)


![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)


